REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14].[OH-].[Na+].CO>O>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
456 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|
Name
|
|
Quantity
|
348 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added, over a 1.0 hour period, to a stirred
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed an additional two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was extracted three times with 300 ml of hexane
|
Type
|
WASH
|
Details
|
washed first with 600 ml of water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the oil fractionally distilled
|
Name
|
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14].[OH-].[Na+].CO>O>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
456 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|
Name
|
|
Quantity
|
348 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added, over a 1.0 hour period, to a stirred
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed an additional two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was extracted three times with 300 ml of hexane
|
Type
|
WASH
|
Details
|
washed first with 600 ml of water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the oil fractionally distilled
|
Name
|
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |